3-[(Octadecylamino)methyl]benzonitrile
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Overview
Description
3-[(Octadecylamino)methyl]benzonitrile is an organic compound with the molecular formula C26H44N2 It is a derivative of benzonitrile, where the benzene ring is substituted with an octadecylamino group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Octadecylamino)methyl]benzonitrile typically involves the reaction of benzonitrile with octadecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Benzonitrile+Octadecylamine→this compound
The reaction is usually conducted in the presence of a suitable solvent and a catalyst to facilitate the formation of the product. The reaction temperature and time are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Octadecylamino)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
3-[(Octadecylamino)methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Octadecylamino)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound with a simpler structure.
Octadecylamine: The amine component used in the synthesis.
Other substituted benzonitriles: Compounds with different substituents on the benzene ring.
Uniqueness
3-[(Octadecylamino)methyl]benzonitrile is unique due to the presence of the long octadecyl chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be effective.
Properties
CAS No. |
62367-38-8 |
---|---|
Molecular Formula |
C26H44N2 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
3-[(octadecylamino)methyl]benzonitrile |
InChI |
InChI=1S/C26H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-28-24-26-20-18-19-25(22-26)23-27/h18-20,22,28H,2-17,21,24H2,1H3 |
InChI Key |
FSPFYNGZIRBJPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
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